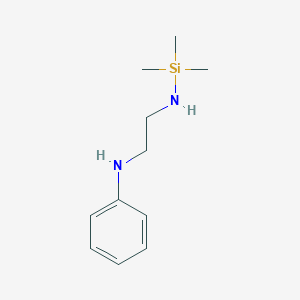
N-Phenyl-N'-(trimethylsilyl)ethylenediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylenediamine, N-phenyl-N’-(trimethylsilyl)- is a chemical compound with the molecular formula C11H20N2Si and a molecular weight of 208.38 g/mol . It is known for its unique structure, which includes both phenyl and trimethylsilyl groups attached to an ethylenediamine backbone. This compound is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethylenediamine, N-phenyl-N’-(trimethylsilyl)- typically involves the reaction of ethylenediamine with phenyl and trimethylsilyl reagents under controlled conditions. One common method includes the use of trimethylsilyl chloride and phenyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions .
Industrial Production Methods
Industrial production of Ethylenediamine, N-phenyl-N’-(trimethylsilyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound .
化学反応の分析
Types of Reactions
Ethylenediamine, N-phenyl-N’-(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the phenyl or trimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or imines, while reduction can produce amines or other reduced forms of the compound .
科学的研究の応用
Ethylenediamine, N-phenyl-N’-(trimethylsilyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethylenediamine, N-phenyl-N’-(trimethylsilyl)- involves its interaction with molecular targets through its functional groups. The phenyl and trimethylsilyl groups can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific molecular targets .
類似化合物との比較
Similar Compounds
- Ethylenediamine, N-phenyl-N’-(methyl)-.
- Ethylenediamine, N-phenyl-N’-(ethyl)-.
- Ethylenediamine, N-phenyl-N’-(propyl)-.
Uniqueness
Ethylenediamine, N-phenyl-N’-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased hydrophobicity and steric bulk. This makes it different from other similar compounds that may have smaller or less hydrophobic substituents .
特性
CAS番号 |
16654-63-0 |
|---|---|
分子式 |
C11H20N2Si |
分子量 |
208.37 g/mol |
IUPAC名 |
N-phenyl-N'-trimethylsilylethane-1,2-diamine |
InChI |
InChI=1S/C11H20N2Si/c1-14(2,3)13-10-9-12-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3 |
InChIキー |
HMMILWSQQJGEGS-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)NCCNC1=CC=CC=C1 |
正規SMILES |
C[Si](C)(C)NCCNC1=CC=CC=C1 |
同義語 |
N-Phenyl-N'-(trimethylsilyl)ethylenediamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















